4,6-dimethyl-1H-indole-2-carbaldehyde
Description
Properties
IUPAC Name |
4,6-dimethyl-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(6-13)12-11(10)4-7/h3-6,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKOKIBCLJUKNCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
4,6-Dimethyl-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body. These compounds have been found to play a significant role in cell biology.
Mode of Action
It is known that indole derivatives bind with high affinity to their targets, resulting in various biological effects.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. They have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their lipophilicity and water solubility.
Result of Action
The result of the action of this compound is likely to be dependent on the specific receptors it interacts with and the biochemical pathways it affects. For example, some indole derivatives have been found to have inhibitory activity against influenza A and HIV-1.
Biochemical Analysis
Cellular Effects
4,6-Dimethyl-1H-indole-2-carbaldehyde influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives are known to modulate the activity of key signaling molecules, which can lead to changes in cellular function. The exact effects of this compound on different cell types are still being studied, but preliminary data suggest it may have significant impacts on cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It is believed to exert its effects through binding interactions with specific proteins and enzymes, leading to enzyme inhibition or activation. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in cellular behavior and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity. Long-term exposure to this compound may result in altered cellular responses, which are important considerations for its potential therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer properties. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its therapeutic potential and toxicity. Understanding the transport mechanisms of this compound is important for optimizing its use in biomedical applications.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can affect its interactions with biomolecules and its overall biological activity
Biological Activity
4,6-Dimethyl-1H-indole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its indole structure, which is known for its ability to interact with various biological targets. The presence of methyl groups at positions 4 and 6 enhances its chemical reactivity and biological activity, making it a valuable compound for further research.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. For example, this compound has been linked to increased reactive oxygen species (ROS) production and activation of apoptotic pathways in various cancer cell lines.
- Antimicrobial Properties : Indole derivatives are known for their antimicrobial effects against bacteria and fungi. Research indicates that this compound displays inhibitory activity against Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and related diseases .
The mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tyrosinase, an enzyme crucial for melanin production.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell growth and apoptosis. This modulation is particularly relevant in cancer therapy where controlling cell proliferation is essential .
Research Findings
Recent studies have focused on the synthesis and evaluation of this compound derivatives. Key findings include:
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Anticancer Studies : In vitro studies using human cancer cell lines have shown that this compound significantly reduces cell viability and induces apoptosis through caspase activation pathways .
- Antimicrobial Testing : A series of tests demonstrated that the compound effectively inhibits the growth of pathogenic bacteria, suggesting potential applications in treating infections .
- Oxidative Stress Mitigation : Research has indicated that the antioxidant capacity of this compound may provide protective effects against oxidative damage in cellular models .
Scientific Research Applications
Pharmaceutical Development
4,6-Dimethyl-1H-indole-2-carbaldehyde is utilized in the development of various pharmaceutical compounds due to its ability to act as a precursor for indole-based drugs. For instance:
- Antiviral Agents : Research indicates that indole derivatives can inhibit viral replication by targeting specific enzymes such as integrase in HIV . Compounds derived from this compound have shown potential in this area.
Biological Evaluation
Studies have demonstrated that derivatives of this compound exhibit promising biological activities:
- Antimicrobial Properties : Certain derivatives have been evaluated for their effectiveness against bacterial strains resistant to conventional antibiotics. The indole structure is known for its bioactivity, making these compounds attractive candidates for further investigation .
Agricultural Applications
Indole derivatives, including this compound, are explored for their potential as agrochemicals. They may serve as:
- Pesticides : Indole-based compounds have been studied for their insecticidal properties against agricultural pests.
Case Study 1: Antiviral Activity
A study focused on the antiviral activity of indole derivatives found that compounds similar to this compound exhibited significant inhibition of HIV integrase with an IC50 value of approximately 3.11 μM. This highlights the compound's potential in antiviral drug development .
Case Study 2: Antibacterial Efficacy
Research conducted on indole-based compounds demonstrated their effectiveness against multi-drug resistant bacterial strains. In vitro assays showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 4,6-dimethyl-1H-indole-2-carbaldehyde with related compounds:
| Compound Name | CAS RN | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Melting Point (°C) | Storage Conditions |
|---|---|---|---|---|---|---|
| This compound | 1258520-62-5 | C₁₁H₁₁NO | 173.21 | 2-CHO, 4-CH₃, 6-CH₃ | Not reported | Not specified |
| Indole-3-carboxaldehyde | 487-89-8 | C₉H₇NO | 145.15 | 3-CHO | 193–198 | Room temperature |
| Indole-4-carboxaldehyde | 1074-86-8 | C₉H₇NO | 145.16 | 4-CHO | 140–146 | Below -20°C |
| 2-Methyl-1H-indole-3-carbaldehyde | 5416-80-8 | C₁₀H₉NO | 159.19 | 3-CHO, 2-CH₃ | Not reported | Not reported |
Key Observations :
- Melting Points : Substituent position significantly affects melting points. Indole-3-carboxaldehyde has a higher melting point (193–198°C) than the 4-isomer (140–146°C), likely due to differences in crystal packing .
- Storage : Methyl groups in the 4,6-dimethyl compound may confer stability, unlike indole-4-carboxaldehyde, which requires stringent storage conditions .
Reactivity Differences :
- Indole-3-carboxaldehyde is a common precursor for pharmaceuticals (e.g., kinase inhibitors), while the 4-isomer’s applications are less documented, possibly due to synthetic challenges .
Preparation Methods
Starting Material Preparation and Cyclization
One reported approach begins with the synthesis of methyl 4,6-dimethoxyindole-2-carboxylate as a precursor, which is then converted to the corresponding indole carbaldehydes through selective reactions. Although this example uses methoxy substituents, the methodology is adaptable to methyl-substituted analogs by appropriate precursor modification.
- Thermal decomposition of vinyl azides followed by intramolecular cyclization is a key step to form the indole nucleus with substitution at the 4 and 6 positions.
- The methyl ester group at C2 directs subsequent formylation to the desired position (C2) on the indole ring.
Formylation Using Vilsmeier Reagent
The Vilsmeier-Haack reaction is a classical and widely used method for introducing aldehyde groups into aromatic systems, including indoles.
- For 4,6-dimethylindole derivatives, formylation with Vilsmeier reagent (POCl3/DMF) at low temperature selectively introduces the formyl group at the 2-position.
- The presence of methyl groups at positions 4 and 6 influences the regioselectivity and reactivity, favoring formylation at C2 due to electronic and steric effects.
Detailed Reaction Conditions and Optimization
A recent comprehensive study on related indole-2-carbaldehydes provides insight into optimized conditions for such transformations:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Toluene | Preferred for yield and selectivity |
| Temperature | 18 °C (room temperature) | Ensures controlled reaction kinetics |
| Catalyst | Bi(OTf)3 (20 mol %) | Lewis acid catalyst enhancing formylation |
| Base | Cs2CO3 (60 mol %) | Facilitates deprotonation and reaction |
| Reaction Time | 36 hours | Prolonged to ensure complete conversion |
| Oxidant | Kharasch oxidant (2.0 equiv) | Supports oxidative conditions |
This optimized protocol yields high purity and enantiomeric excess in downstream applications, indicating the robustness of the preparation method.
Comparative Analysis of Reaction Parameters
The following table summarizes the effects of varying reaction components on the yield and enantiomeric ratio (er) of the target indole carbaldehyde derivatives in related synthesis, which can inform adjustments for 4,6-dimethyl-1H-indole-2-carbaldehyde preparation:
| Entry | Variation | Yield (%) | Enantiomeric Ratio (er) | Notes |
|---|---|---|---|---|
| 1 | Standard conditions | 69 | 95:5 | Baseline |
| 5 | K2CO3 instead of Cs2CO3 | 36 | 91:9 | Lower yield, slight er decrease |
| 10 | Sc(OTf)3 instead of Bi(OTf)3 | 52 | 92:8 | Moderate yield and er |
| 17 | THF instead of toluene | <5 | - | Poor yield |
| 25 | 50 °C instead of 18 °C | 79 | 86:14 | Higher yield, lower er |
This data suggests that maintaining the original catalyst, base, solvent, and temperature conditions is critical for optimal yield and selectivity.
Mechanistic Insights
The formylation mechanism typically involves:
- Formation of the electrophilic Vilsmeier reagent intermediate from POCl3 and DMF.
- Electrophilic aromatic substitution at the 2-position of the indole ring, facilitated by electron-donating methyl groups at positions 4 and 6.
- Subsequent hydrolysis to yield the aldehyde functionality.
The presence of methyl groups at 4 and 6 positions influences the electron density and steric environment, enhancing regioselectivity towards the 2-position formylation.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization of vinyl azides | Methyl 4,6-dimethoxyindole ester | Thermal decomposition, cyclization | Moderate | Adaptable for methyl-substituted indoles |
| Vilsmeier-Haack formylation | 4,6-Dimethylindole | POCl3/DMF, Bi(OTf)3, Cs2CO3, toluene, 18 °C | 69-79 | High regioselectivity and yield |
| Lewis acid catalyzed oxidation | Indole derivatives | Bi(OTf)3, Cs2CO3, oxidants | Variable | Used in enantioselective synthesis |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,6-dimethyl-1H-indole-2-carbaldehyde, and what critical parameters influence reaction yield?
- Methodological Answer : The compound can be synthesized via formylation of 4,6-dimethyl-1H-indole using the Vilsmeier-Haack reaction (POCl3/DMF) or through condensation reactions. For example, refluxing indole derivatives with sodium acetate in acetic acid is a standard method for analogous aldehydes . Critical parameters include temperature control (reflux conditions), stoichiometry of formylating agents, and reaction time. Catalytic systems, such as manganese(IV) oxide in dichloromethane, may enhance selectivity for the aldehyde group .
Q. How should researchers handle and store this compound to ensure stability and safety during experiments?
- Methodological Answer : Store the compound in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent oxidation or moisture absorption. Use PPE (gloves, goggles, lab coat) during handling, and avoid skin contact due to potential reactivity of the aldehyde group. Waste should be segregated and disposed via certified chemical waste protocols .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Look for the aldehyde proton signal at ~10 ppm and aromatic protons in the 6.5–8.5 ppm range. Methyl groups (4,6-positions) appear as singlets at ~2.3–2.5 ppm.
- IR Spectroscopy : Confirm the aldehyde C=O stretch at ~1680–1700 cm⁻¹.
- Mass Spectrometry : The molecular ion ([M+H]+) should match the molecular weight (C11H11NO = 173.22 g/mol). Compare with analogs like 1H-Indole-2-carbaldehyde derivatives .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the aldehyde group’s electron-withdrawing effect can be analyzed to guide synthetic modifications. Computational tools like Gaussian or ORCA are recommended, with solvent effects modeled using PCM .
Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., spectral anomalies or unexpected reaction outcomes)?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/IR with X-ray crystallography (if crystals are obtainable). For crystallography, SHELXL refinement can resolve structural ambiguities .
- Impurity Analysis : Use HPLC or GC-MS to detect byproducts. Recrystallization in DMF/acetic acid mixtures may improve purity .
- Reaction Optimization : Adjust catalysts (e.g., Ru complexes) or solvent polarity to align outcomes with computational predictions .
Q. What advanced crystallization techniques are recommended for obtaining high-quality single crystals suitable for X-ray diffraction?
- Methodological Answer :
- Slow Evaporation : Dissolve the compound in a 1:1 DCM/hexane mixture and allow gradual solvent evaporation.
- Diffusion Methods : Layer a poor solvent (e.g., hexane) over a concentrated DCM solution.
- Refinement : Use SHELXL for structure solution and refinement, particularly for handling twinned data or high-resolution datasets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
